molecular formula C24H26N6O2S2 B4821940 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4821940
M. Wt: 494.6 g/mol
InChI Key: NVCRDMIOBPUWOD-UHFFFAOYSA-N
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Description

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a triazole ring, each contributing to its distinct chemical properties.

Preparation Methods

The synthesis of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, including the formation of the pyrazole, piperidine, and triazole rings. The reaction conditions typically require specific reagents and catalysts to facilitate the formation of these rings and their subsequent linkage. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as a bioactive compound with various pharmacological properties. In medicine, it is being investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of structural features. Similar compounds may include other pyrazole, piperidine, or triazole derivatives, each with their own distinct properties and applications. The uniqueness of this compound lies in its specific arrangement of these rings and the resulting chemical and biological properties.

Properties

IUPAC Name

3-[1-(benzenesulfonyl)piperidin-4-yl]-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2S2/c1-18-7-9-19(10-8-18)16-28-17-21(15-25-28)30-23(26-27-24(30)33)20-11-13-29(14-12-20)34(31,32)22-5-3-2-4-6-22/h2-10,15,17,20H,11-14,16H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCRDMIOBPUWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C4CCN(CC4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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